Dibutoxy(dichloro)germane
Description
Dibutyl(dichloro)germane (IUPAC name: dibutyl(dichloro)germane) is an organogermanium compound with the molecular formula C₈H₁₈Cl₂Ge and an average molecular weight of 257.74 g/mol . It is characterized by two butyl (C₄H₉) groups and two chlorine atoms bonded to a central germanium atom. This compound is primarily utilized as a chemical intermediate in organometallic synthesis, particularly in the preparation of germanium-based photoinitiators and polymers . Its structure imparts moderate reactivity, balancing stability for synthetic applications with the ability to participate in nucleophilic substitution or redox reactions . Safety data indicate it is corrosive, causing severe skin burns and eye damage, and requires careful handling .
Properties
CAS No. |
90222-05-2 |
|---|---|
Molecular Formula |
C8H18Cl2GeO2 |
Molecular Weight |
289.76 g/mol |
IUPAC Name |
dibutoxy(dichloro)germane |
InChI |
InChI=1S/C8H18Cl2GeO2/c1-3-5-7-12-11(9,10)13-8-6-4-2/h3-8H2,1-2H3 |
InChI Key |
ZPUDBBBQKLVAAS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCO[Ge](OCCCC)(Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Dibutoxy(dichloro)germane can be synthesized through the reaction of germanium tetrachloride with butanol in the presence of a base. The reaction typically proceeds as follows:
GeCl4+2C4H9OH→Ge(O(C4H9)2Cl2+2HCl
The reaction is carried out under anhydrous conditions to prevent hydrolysis of the germanium tetrachloride. The product is then purified through distillation or recrystallization to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-quality this compound.
Chemical Reactions Analysis
Types of Reactions
Dibutoxy(dichloro)germane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form germanium dioxide and other oxidation products.
Reduction: Reduction reactions can convert this compound to lower oxidation state germanium compounds.
Substitution: The chlorine atoms in this compound can be substituted with other nucleophiles, such as alkoxides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium alkoxides or amines are employed under mild conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Germanium dioxide (GeO2) and butyl chloride.
Reduction: Lower oxidation state germanium compounds and butanol.
Substitution: Substituted germanium compounds with various functional groups.
Scientific Research Applications
Dibutoxy(dichloro)germane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of organogermanium compounds and materials with unique electronic properties.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug delivery systems and as a component in therapeutic agents.
Industry: Utilized in the production of specialized coatings, adhesives, and sealants due to its unique chemical properties.
Mechanism of Action
The mechanism by which dibutoxy(dichloro)germane exerts its effects involves the interaction of the germanium center with various molecular targets. The butoxy and chlorine groups can participate in coordination and substitution reactions, influencing the compound’s reactivity and interactions with other molecules. The pathways involved include:
Coordination Chemistry: The germanium center can coordinate with ligands, forming stable complexes.
Substitution Reactions: The chlorine atoms can be replaced by other nucleophiles, altering the compound’s properties and reactivity.
Comparison with Similar Compounds
Key Observations :
- Chlorine Content : Trichlorogermane (GeHCl₃), with three Cl atoms, exhibits higher electrophilicity and reactivity than dichlorogermanes .
Reactivity and Chemical Behavior
Dibutyl(dichloro)germane
- Acts as a precursor in Corey-Seebach reactions to synthesize bisacyldigermanes, which are used as photoinitiators in free radical polymerization .
- Undergoes nucleophilic substitution (e.g., Cl replacement by alkoxy or amino groups) but is less reactive than trichlorogermane due to steric hindrance from butyl groups .
Diethyl(dichloro)germane
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